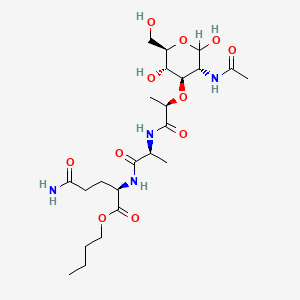
Murabutide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan . It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . This compound retains all the immunomodulatory properties of muramyl dipeptide without the associated toxicity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Murabutid wird durch Modifizierung von Muramyldipeptid synthetisiert. Der Prozess beinhaltet die Acetylierung von Muraminsäure, gefolgt von der Kupplung von L-Alanin und D-Glutamin . Der letzte Schritt beinhaltet die Veresterung mit n-Butylalkohol .
Industrielle Produktionsmethoden: Die industrielle Produktion von Murabutid folgt dem gleichen synthetischen Weg, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass das Endprodukt frei von Verunreinigungen wie Lipoproteinen und Endotoxinen ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Murabutid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie Amiden und Estern . Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidation oder Reduktion .
Häufige Reagenzien und Bedingungen: Die Synthese von Murabutid beinhaltet Reagenzien wie Acetylchlorid zur Acetylierung, L-Alanin und D-Glutamin zur Peptidkupplung und n-Butylalkohol zur Veresterung . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der funktionellen Gruppen zu erhalten .
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Murabutid selbst, das durch seine immunmodulatorischen Eigenschaften gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Properties
Murabutide primarily functions as an agonist for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. Upon activation, it initiates a signaling cascade that enhances the immune response by promoting the production of inflammatory cytokines and chemokines. This mechanism underlies its applications in various fields:
- Vaccine Adjuvant : this compound has been shown to enhance the immunogenicity of virus-like particles (VLPs) when administered intranasally. A study indicated that it significantly increased specific IgG and IgA antibody responses compared to traditional adjuvants like cholera toxin and alum .
- HIV Treatment : Research has demonstrated that this compound can suppress HIV-1 replication in monocyte-derived macrophages and dendritic cells. It achieves this by targeting proviral DNA integration and viral mRNA transcription, showcasing its potential as an adjunct therapy in HIV management .
Antimicrobial Applications
This compound has been investigated for its ability to enhance host resistance against various microbial infections:
- Broad-Spectrum Antimicrobial Activity : Studies indicate that this compound can enhance nonspecific resistance against bacterial infections by stimulating innate immune responses. This includes the activation of macrophages and dendritic cells, which play crucial roles in pathogen clearance .
- Synergistic Effects with Cytokines : In clinical settings, this compound has been shown to synergize with cytokines to potentiate the tumoricidal activity of macrophages, which may be beneficial in treating chronic infections and cancers .
Cancer Immunotherapy
This compound's immunomodulatory effects extend to oncology:
- Tumor Resistance : It has been reported to enhance the cytotoxicity of lymphocytes against tumor cells, reducing metastatic progression in animal models . This suggests potential applications in cancer immunotherapy, where enhancing the body's immune response could improve treatment outcomes.
Clinical Trials and Case Studies
Several clinical studies have evaluated the safety and efficacy of this compound:
- HIV Patients on HAART : A six-week immunotherapy cycle involving this compound was well tolerated among HIV-1 patients receiving highly active antiretroviral therapy (HAART), indicating its potential as a supportive treatment option .
- General Immunotherapy : Research indicates that this compound can be safely administered in repeated doses, demonstrating its viability as a long-term immunotherapeutic agent .
Data Summary Table
Wirkmechanismus
Murabutide exerts its effects through the activation of NOD2 . Upon binding to NOD2, this compound induces the oligomerization of NOD2, which then signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) essential modulator (NEMO) and the activation of NF-κB . The activation of NF-κB results in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), leading to the activation of mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
Murabutid ist in seinem Sicherheitsprofil und seinen immunmodulatorischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen einzigartig:
Muramyldipeptid: Während Muramyldipeptid das Stammmolekül von Murabutid ist, ist es mit höherer Toxizität und Pyrogenität verbunden.
CL429: Dies ist eine chimäre Verbindung, die sowohl den Toll-like-Rezeptor 2 (TLR2) als auch NOD2 stimuliert. CL429 hat eine starke Adjuvansaktivität ohne erkennbare Toxizität.
Murabutid zeichnet sich durch seine Fähigkeit aus, NOD2 ohne die damit verbundene Toxizität von Muramyldipeptid zu aktivieren, was es zu einem sichereren und effektiven Immunmodulator macht .
Eigenschaften
Molekularformel |
C23H40N4O11 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C23H40N4O11/c1-5-6-9-36-22(34)14(7-8-16(24)30)27-20(32)11(2)25-21(33)12(3)37-19-17(26-13(4)29)23(35)38-15(10-28)18(19)31/h11-12,14-15,17-19,23,28,31,35H,5-10H2,1-4H3,(H2,24,30)(H,25,33)(H,26,29)(H,27,32)/t11-,12+,14+,15+,17+,18+,19+,23?/m0/s1 |
InChI-Schlüssel |
ZDSXRJABOCTJTD-HUYBTDLASA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Kanonische SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyme |
AMAIG-BE murabutide muramyl dipeptide butyl ester N-acetylmuramyl-alanylglutamine-n-butyl ester N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester N-AcMu-Ala-Gln-n-butyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















